molecular formula C17H19F2N3O4S B2534285 2-((difluoromethyl)sulfonyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705842-34-7

2-((difluoromethyl)sulfonyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2534285
CAS RN: 1705842-34-7
M. Wt: 399.41
InChI Key: PFDHPOCGUDUZJE-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a difluoromethylsulfonyl group and a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The benzamide core of the molecule is likely planar due to the conjugation of the amide group with the benzene ring. The difluoromethylsulfonyl group is likely to be a good leaving group in reactions due to the electron-withdrawing fluorine atoms .


Chemical Reactions Analysis

Benzamides can participate in a variety of reactions. They can act as electrophiles in reactions with nucleophiles, and the amide group can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s hard to provide a detailed analysis .

Scientific Research Applications

Synthesis and Application in Imaging

  • PET Agent for Imaging of B-Raf(V600E) in Cancers : A study by Wang et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a related compound for potential use as a PET imaging agent in cancer diagnosis. The study focused on synthesizing 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which could be significant in imaging B-Raf(V600E) mutations in cancers (Wang, Gao, Miller, & Zheng, 2013).

Chemical Synthesis and Structure

  • Formation of Hex-2-enopyranosides : Fraser-Reid and Boctor (1969) investigated the elimination of vicinal sulfonyloxy groups from certain compounds, demonstrating the chemical versatility and potential applications of sulfonyl compounds in synthetic chemistry (Fraser-Reid & Boctor, 1969).

Biological Evaluation and Antiproliferative Activities

  • Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : Mert et al. (2014) in "Medicinal Chemistry Research" synthesized and evaluated a series of pyrazole-sulfonamide derivatives, including compounds structurally related to your query, for their antiproliferative activities against cancer cell lines. This indicates the potential of such compounds in cancer research (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Synthesis and Characterization in Organic Chemistry

  • Synthesis of Related Compounds : The synthesis and characterization of compounds closely related to your query, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, have been explored. These studies contribute to the broader understanding of the chemical properties and synthesis techniques of similar compounds (Peng-yun, 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without more information, it’s hard to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-26-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDHPOCGUDUZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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